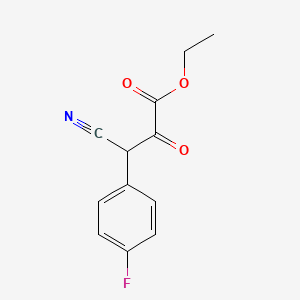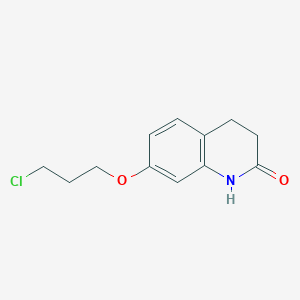
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone is a chemical compound belonging to the quinoline family It is characterized by the presence of a chloropropoxy group attached to the quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloropropoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: This compound shares a similar quinoline core but has different substituents, which may result in distinct chemical and biological properties.
7-(3-Chloropropoxy)-4-chloroquinazoline: Another related compound with a quinazoline core, differing in the position and nature of the substituents.
Uniqueness
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58022-96-1 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
7-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2,4,8H,1,3,5-7H2,(H,14,15) |
InChI-Schlüssel |
NQCVIXJSFZMILF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


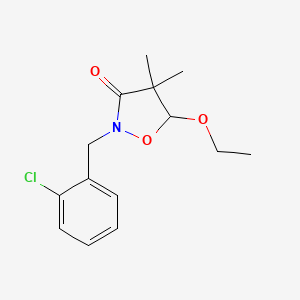
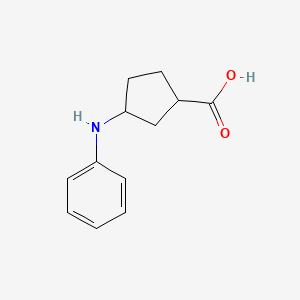
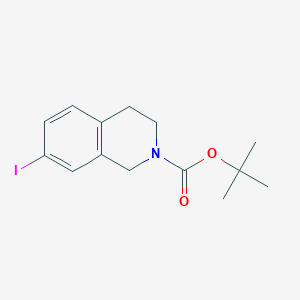
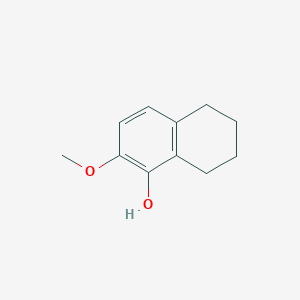
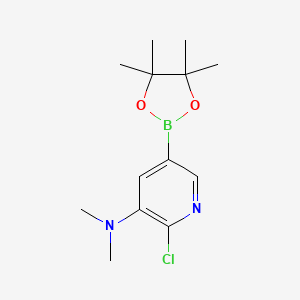
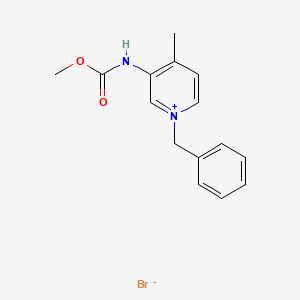
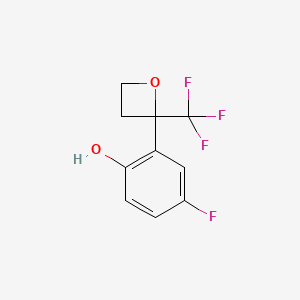
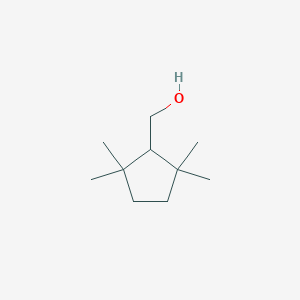
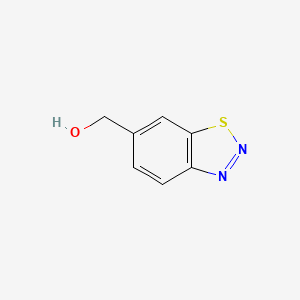
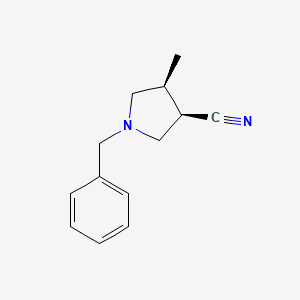

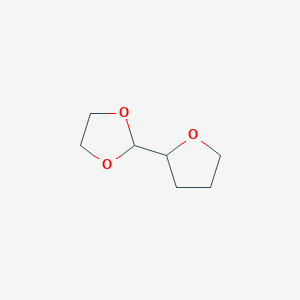
![O-[1-(2-methylpropoxy)ethyl]hydroxylamine](/img/structure/B8690187.png)
